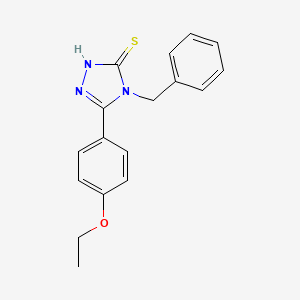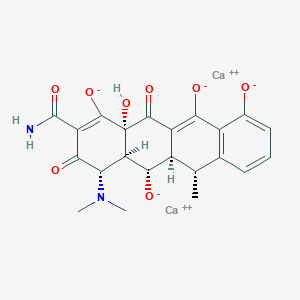
Dicalcium;(4S,4aR,5S,5aR,6R,12aR)-2-carbamoyl-4-(dimethylamino)-12a-hydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-1,5,10,11-tetrolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Doxycycline calcium is a broad-spectrum antibiotic derived from oxytetracycline. It belongs to the second generation of tetracyclines, which exhibit lesser toxicity compared to first-generation tetracyclines. Doxycycline calcium is used to treat a wide variety of bacterial infections, including those caused by gram-positive and gram-negative bacteria. It is also effective against acne and malaria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Doxycycline calcium is synthesized from oxytetracycline through a series of chemical reactionsThe final product is then complexed with calcium ions to form doxycycline calcium .
Industrial Production Methods: In industrial settings, doxycycline calcium is produced through large-scale fermentation of Streptomyces species, followed by chemical modification. The fermentation broth is extracted and purified to obtain oxytetracycline, which is then chemically converted to doxycycline calcium. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Doxycycline calcium undergoes various chemical reactions, including:
Oxidation: Doxycycline calcium can be oxidized to form its corresponding N-oxide derivative.
Reduction: The compound can be reduced to form deoxydoxycycline.
Substitution: Doxycycline calcium can undergo substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed:
Oxidation: Doxycycline N-oxide.
Reduction: Deoxydoxycycline.
Substitution: Substituted doxycycline derivatives.
Scientific Research Applications
Doxycycline calcium has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the chemical behavior of tetracyclines.
Biology: Employed in studies involving bacterial resistance and protein synthesis inhibition.
Medicine: Widely used in clinical trials for its antibacterial and anti-inflammatory properties.
Industry: Incorporated into formulations for treating infections in livestock
Mechanism of Action
Doxycycline calcium exerts its effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosome. This action inhibits the elongation step of protein synthesis, ultimately leading to bacterial cell death. Additionally, doxycycline calcium exhibits anti-inflammatory properties by inhibiting the production of inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Tetracycline: The parent compound from which doxycycline is derived.
Minocycline: Another second-generation tetracycline with similar antibacterial properties.
Oxytetracycline: The precursor to doxycycline, used in the synthesis process
Comparison:
Tetracycline: Doxycycline calcium has a longer half-life and better absorption compared to tetracycline.
Minocycline: Both compounds have similar antibacterial spectra, but doxycycline calcium has a lower incidence of side effects.
Oxytetracycline: Doxycycline calcium is more potent and has a broader spectrum of activity
Doxycycline calcium stands out due to its improved pharmacokinetic properties, reduced toxicity, and broader spectrum of activity compared to its predecessors and contemporaries.
Properties
CAS No. |
94088-85-4 |
|---|---|
Molecular Formula |
C22H24Ca2N2O8+4 |
Molecular Weight |
524.6 g/mol |
IUPAC Name |
dicalcium;(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C22H24N2O8.2Ca/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;;/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);;/q;2*+2/t7-,10+,14+,15-,17-,22-;;/m0../s1 |
InChI Key |
CPLUWNIKPLOTRG-QFWOMMJSSA-N |
SMILES |
CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4[O-])[O-])O)[O-])C(=O)N)N(C)C)[O-].[Ca+2].[Ca+2] |
Isomeric SMILES |
C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.[Ca+2].[Ca+2] |
Canonical SMILES |
CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.[Ca+2].[Ca+2] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Nitroso-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1207703.png)

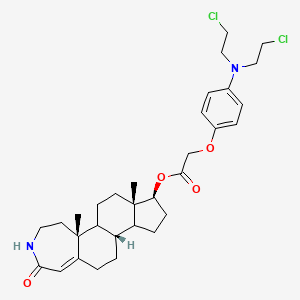
![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B1207707.png)
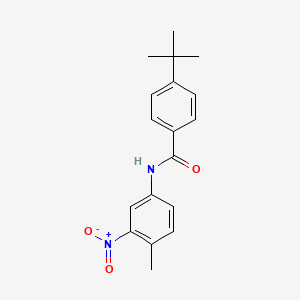
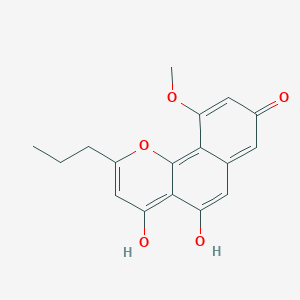

![5-(4-Bromophenyl)-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1207712.png)
![4-(2-fluorophenyl)-5-(2-furanylmethyl)-3-(6-oxo-1-cyclohexa-2,4-dienylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1207714.png)
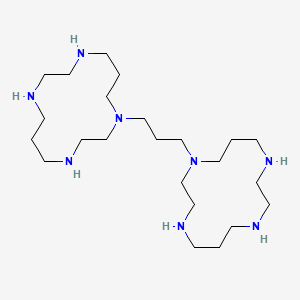

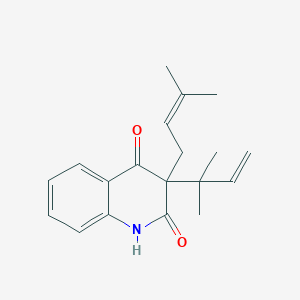
![1-(6,8-Dimethyl-2,3-dihydropyrrolo[2,3-g]quinolin-1-yl)ethanone](/img/structure/B1207721.png)
